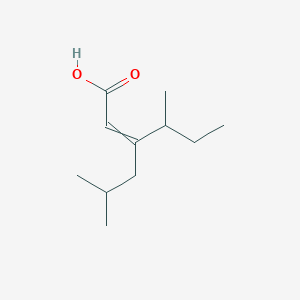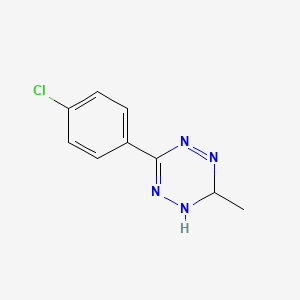
3-(4-Chlorophenyl)-6-methyl-1,6-dihydro-1,2,4,5-tetrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorophenyl)-6-methyl-1,6-dihydro-1,2,4,5-tetrazine is a heterocyclic compound that contains a tetrazine ring substituted with a 4-chlorophenyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-6-methyl-1,6-dihydro-1,2,4,5-tetrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with methyl isocyanate to yield the desired tetrazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(4-Chlorophenyl)-6-methyl-1,6-dihydro-1,2,4,5-tetrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the tetrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions (e.g., acidic or basic environments).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazine oxides, while substitution reactions can produce a variety of functionalized tetrazine derivatives .
科学研究应用
3-(4-Chlorophenyl)-6-methyl-1,6-dihydro-1,2,4,5-tetrazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials
作用机制
The mechanism of action of 3-(4-Chlorophenyl)-6-methyl-1,6-dihydro-1,2,4,5-tetrazine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
3-(4-Chlorophenyl)-1,2,4,5-tetrazine: Lacks the methyl group, which may affect its reactivity and applications.
6-Methyl-1,2,4,5-tetrazine: Lacks the 4-chlorophenyl group, leading to different chemical properties and uses.
4-Chlorophenyl-1,2,4,5-tetrazine: Similar structure but without the methyl group, influencing its chemical behavior
Uniqueness
3-(4-Chlorophenyl)-6-methyl-1,6-dihydro-1,2,4,5-tetrazine is unique due to the presence of both the 4-chlorophenyl and methyl groups, which confer distinct chemical properties and potential applications. Its combination of substituents allows for versatile reactivity and functionality in various scientific and industrial contexts.
属性
CAS 编号 |
923582-39-2 |
|---|---|
分子式 |
C9H9ClN4 |
分子量 |
208.65 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-6-methyl-1,6-dihydro-1,2,4,5-tetrazine |
InChI |
InChI=1S/C9H9ClN4/c1-6-11-13-9(14-12-6)7-2-4-8(10)5-3-7/h2-6,11H,1H3 |
InChI 键 |
LSGWARFVZANCGD-UHFFFAOYSA-N |
规范 SMILES |
CC1NN=C(N=N1)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-Diethyl-3-[4-(1-phenylethenyl)phenyl]propan-1-amine](/img/structure/B14184393.png)
![9-Chloro-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B14184395.png)
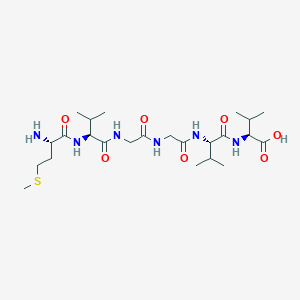
![N-[(2S)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide](/img/structure/B14184415.png)

![1-{4-[2-(4-Chlorobenzene-1-sulfonyl)anilino]piperidin-1-yl}ethan-1-one](/img/structure/B14184427.png)
![3,4,5-Tris[(2,5,8,11-tetraoxatridecan-13-yl)oxy]benzoyl chloride](/img/structure/B14184431.png)
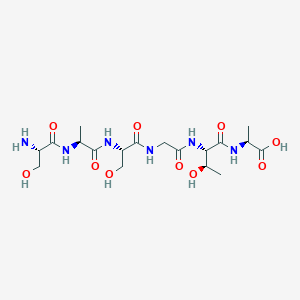
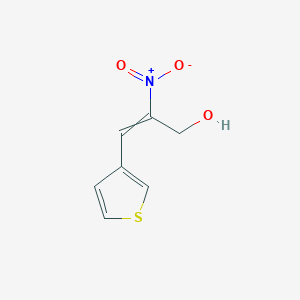
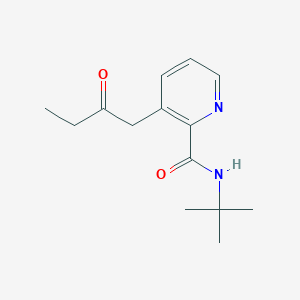

![4-Hydroxy-5-[(4-oxopentan-2-yl)amino]benzene-1,3-disulfonic acid](/img/structure/B14184463.png)
![1-Phenyl-3-{2-[(propan-2-yl)sulfanyl]anilino}but-2-en-1-one](/img/structure/B14184473.png)
